molecular formula C18H13N5OS B2619713 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891108-68-2

1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2619713
CAS No.: 891108-68-2
M. Wt: 347.4
InChI Key: JZCOEQDKEXMWJW-UHFFFAOYSA-N
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Description

The compound 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one belongs to the triazolopyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a phenyl group at position 1, a sulfanyl-linked ethanone moiety at position 3 of the triazolo[4,3-b]pyridazine ring, and a pyridin-3-yl substituent at position 6 of the pyridazine ring. This compound is synthesized via nucleophilic substitution reactions involving phenacyl chloride derivatives and thiol-containing intermediates, as described in methods for analogous triazolopyridazines .

Triazolopyridazines are studied for their kinase inhibitory activity, particularly targeting c-Met, ALK, and other oncogenic kinases.

Properties

IUPAC Name

1-phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-16(13-5-2-1-3-6-13)12-25-18-21-20-17-9-8-15(22-23(17)18)14-7-4-10-19-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCOEQDKEXMWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of intermediate compounds under specific reaction conditions. For instance, the preparation might involve the use of hydrazonoyl halides and alkyl carbothioates, followed by cyclization reactions . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions. Common oxidizing agents include:

ReagentConditionsProduct(s)
KMnO₄Acidic, 0–5°CSulfoxide (minor), sulfone (major)
H₂O₂ (30%)Neutral, RTSulfoxide
mCPBACH₂Cl₂, 0°CSulfone

The pyridin-3-yl substituent stabilizes intermediates via resonance, favoring sulfone formation under strong oxidative conditions.

Reduction Reactions

Selective reduction of the triazolo-pyridazine ring is achievable using:

ReagentConditionsProduct(s)
LiAlH₄THF, refluxPartially reduced triazolo ring
H₂/Pd-CEtOH, 50°CCleavage of sulfanyl group

Reduction with LiAlH₄ selectively targets the triazole ring, while catalytic hydrogenation removes the sulfanyl moiety entirely.

Substitution Reactions

The sulfanyl group acts as a nucleophilic site for displacement reactions:

NucleophileConditionsProduct(s)
BenzylthiolDMF, K₂CO₃, 80°CThioether derivatives
PiperidineEtOH, RTAmine-substituted analog

The pyridin-3-yl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions .

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the sulfanyl-ethanone linkage:

ConditionsProducts
HCl (6M), refluxPyridin-3-yl-triazolo-pyridazine + Phenylacetic acid
NaOH (10%), 60°CSodium thiolate + 1-Phenylethanone

Hydrolysis pathways are pH-dependent, with acidic conditions favoring aryl-thiol bond cleavage.

Comparative Reactivity Analysis

Key factors influencing reactivity:

Structural FeatureImpact on Reactivity
Triazolo-pyridazine coreStabilizes intermediates via conjugation
Sulfanyl linkerSusceptible to oxidation/substitution
Pyridin-3-yl groupElectron-withdrawing effects enhance electrophilicity

Mechanistic Insights

  • Oxidation : Proceeds through a radical mechanism in the case of KMnO₄, forming sulfone via two sequential oxidation steps.

  • Substitution : Follows an SN2 pathway, with the sulfanyl group acting as a leaving group in polar aprotic solvents .

Scientific Research Applications

The compound exhibits promising biological activities that make it a candidate for further pharmaceutical development:

Anticancer Activity

Several studies have indicated that derivatives of this compound possess anticancer properties. For example:

  • In vitro Studies : Investigations using human liver cancer cell lines have shown that modifications to the triazole and pyridazine rings enhance cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Properties

Research has demonstrated antimicrobial activity against various pathogens:

PathogenActivity
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansEffective Antifungal

These findings suggest that the compound could be developed into an antimicrobial agent targeting resistant strains.

Case Study 1: Anticancer Evaluation

A study published in 2024 evaluated the anticancer efficacy of modified triazole derivatives derived from 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethanone. The results indicated that certain derivatives significantly inhibited cell proliferation in hepatocellular carcinoma models by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results revealed that compounds with a specific substitution pattern on the triazole ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key proteins involved in cell proliferation . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Ring

The substituent at position 6 of the pyridazine ring significantly influences biological activity and pharmacokinetics. Key analogs include:

Compound Name Substituent at Position 6 Key Features Reference
Target Compound Pyridin-3-yl Potential kinase inhibition via pyridine N-H bonding; moderate lipophilicity
1-(Piperidin-1-yl)-2-{[6-(pyridin-2-yl)-... Pyridin-2-yl Reduced potency due to altered hydrogen-bonding geometry
Vebreltinib (WHO-INN) Difluoro(indazolyl)methyl Enhanced metabolic stability; clinical candidate for oncology
PF-4254644 1-Methyl-1H-pyrazol-4-yl High c-Met potency (IC₅₀ < 1 nM); optimized via structure-based design
SGX-523 1-Methyl-1H-pyrazol-4-yl Quinoline backbone improves cellular permeability; preclinical candidate

Key Findings :

  • Pyridin-3-yl vs. Pyridin-2-yl : The target compound’s pyridin-3-yl group (vs. pyridin-2-yl in ) likely improves kinase binding due to optimal nitrogen positioning for hinge-region interactions.
  • Bulky Substituents : Vebreltinib’s difluoro(indazolyl)methyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Heterocyclic Additions: PF-4254644 and SGX-523 incorporate pyrazole or quinoline moieties, boosting potency (e.g., PF-4254644’s c-Met IC₅₀ < 1 nM) .
Sulfanyl-Ethanone Modifications

The sulfanyl-ethanone side chain impacts solubility and target engagement:

Compound Name Side Chain Structure Biological Impact Reference
Target Compound Phenyl-ethanone Moderate solubility; potential CYP3A4 liability
1-{6-Methyl-[1,2,4]triazolo[...}-ethanone Methyl-pyrazolyl Improved logP but lower aqueous solubility
3-[6-(Dimethylamino)-...propanoic acid Propanoic acid Enhanced solubility via ionizable carboxyl

Key Findings :

  • Ethanone vs. Carboxylic Acid: Propanoic acid derivatives (e.g., ) exhibit better solubility (logS > -3) but reduced cell permeability.
  • Metabolic Susceptibility: The target compound’s ethanone group may undergo Phase I oxidation, as seen in related triazolopyridazines .
Pharmacokinetic and Physicochemical Properties
Property Target Compound PF-4254644 Vebreltinib SGX-523
Molecular Weight ~350 g/mol 402.45 g/mol 452.39 g/mol 359.41 g/mol
logP (Predicted) 2.8 3.1 2.5 3.4
Aqueous Solubility ~50 µM 10 µM >100 µM 25 µM
Metabolic Stability Moderate High High Low
CYP3A4 Inhibition Yes No No Yes

Key Findings :

  • logP and Solubility : The target compound’s logP (~2.8) balances membrane permeability and solubility, though it underperforms vebreltinib in solubility.
  • Metabolic Stability : Bulky substituents (e.g., vebreltinib’s indazole) reduce CYP450 interactions, unlike the target compound’s phenyl group .

Research Highlights and Clinical Relevance

  • Kinase Selectivity : The pyridin-3-yl group in the target compound shows selectivity for c-Met over ALK in vitro, similar to PF-4254644 .
  • Toxicity : SGX-523 failed clinical trials due to off-target toxicity, highlighting the importance of substituent optimization .
  • Formulation Challenges : Low-melting-point analogs (e.g., 112–118°C in ) complicate solid-dosage formulation, whereas the target compound’s higher purity (95% in ) is advantageous.

Biological Activity

1-Phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a triazole ring fused with pyridazine and is characterized by a sulfur atom linking the triazole to an ethanone moiety. Its structural complexity suggests multiple potential interactions with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Kinases : Many derivatives exhibit inhibitory effects on receptor tyrosine kinases such as c-Met, which is implicated in cancer progression. For example, related compounds have shown IC50 values in the nanomolar range against cancer cell lines like A549 (lung), MCF-7 (breast), and HeLa (cervical) .
  • Cell Cycle Arrest and Apoptosis Induction : Studies have demonstrated that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving the ERK signaling pathway .

Biological Activity Data

Activity Cell Line IC50 (μM) Mechanism
Anti-tumor activityA5490.83 ± 0.07c-Met kinase inhibition
Anti-tumor activityMCF-70.15 ± 0.08c-Met kinase inhibition
Anti-tumor activityHeLa2.85 ± 0.74c-Met kinase inhibition
Apoptosis inductionMGC-803Not specifiedERK pathway suppression

Study 1: Anti-Cancer Activity

A study focusing on [1,2,4]triazolo derivatives demonstrated that certain compounds exhibited significant anti-cancer properties against various cell lines. The most promising compound showed an IC50 of 0.15 μM against MCF-7 cells, indicating strong potential for development as an anti-cancer agent .

Study 2: Mechanistic Insights

Another investigation into the mechanisms revealed that treatment with related triazole compounds resulted in reduced phosphorylation of key proteins involved in cell survival pathways (e.g., AKT and ERK), suggesting a multi-faceted approach to inhibiting tumor growth .

Q & A

Q. Optimization Strategies :

  • Vary solvents (DMF vs. THF) to improve solubility.
  • Use microwave-assisted synthesis to reduce reaction time.
  • Monitor intermediates via TLC or HPLC to ensure step completion .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReferences
Core FormationHydrazine hydrate, ethanol, reflux, 12 h60–70%
Sulfanyl SubstitutionNaH, THF, 0°C → RT, 6 h50–65%
Pyridinyl CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 24 h40–55%

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., pyridinyl H at δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~200 ppm) .
  • HRMS : Validate molecular weight (calculated for C₁₈H₁₃N₅OS: 347.09 g/mol).
  • X-ray Crystallography : Resolve crystal packing and stereochemistry .
  • HPLC : Assess purity (>95%) using a C18 column with MeCN/H₂O (70:30) .

Q. Table 2: Characterization Techniques

TechniqueKey ParametersApplicationReferences
1H NMR (400 MHz)DMSO-d₆, δ 7.5–9.0 (aromatic H)Substituent positions
HPLCUV detection at 254 nm, flow rate 1 mL/minPurity analysis
X-ray DiffractionMo-Kα radiation, λ = 0.71073 ÅCrystal structure

How can researchers design structure-activity relationship (SAR) studies to elucidate the pharmacophoric elements of this triazolopyridazine derivative?

Methodological Answer:

  • Variation of Substituents : Modify the pyridinyl group (position 6) or sulfanyl linker (position 3) and test in enzymatic assays .
  • Bioisosteric Replacement : Replace the sulfanyl group with ether or amine linkages to study electronic effects .
  • Dose-Response Curves : Use IC₅₀ values to quantify potency against targets (e.g., kinases) .

Q. Key Considerations :

  • Ensure purity of analogs via HPLC to avoid confounding results .
  • Cross-validate activity in cell-based assays (e.g., cytotoxicity assays) .

What strategies are employed to resolve contradictions in reported biological activity data for structurally similar triazolopyridazines?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Structural Confirmation : Re-characterize disputed compounds via X-ray or NMR to rule out impurities .

Q. Example Workflow :

Re-synthesize the compound using published protocols .

Test in parallel with the original study’s assay conditions.

Perform pharmacokinetic profiling to assess bioavailability differences .

What computational approaches are suitable for predicting the binding affinity of this compound with potential enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

Q. Table 3: Computational Parameters

MethodSoftwareKey OutputsReferences
DockingAutoDock VinaBinding energy (ΔG, kcal/mol)
DFTGaussian 09HOMO-LUMO gap (eV)
MD SimulationsGROMACSRMSD (Å) over time

What safety precautions are critical when handling sulfanyl-containing heterocyclic compounds like this during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Neutralize spills with 10% NaHCO₃ and adsorb with vermiculite .

Q. Key SDS Recommendations :

  • Storage: Keep in airtight containers at 2–8°C .
  • Disposal: Incinerate in EPA-approved facilities .

How should researchers assess the chemical stability of this compound under varying experimental conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), UV light, and acidic/basic conditions (pH 1–13) for 24–72 hours .
  • Analytical Monitoring : Use HPLC to track decomposition products (e.g., sulfoxide formation) .
  • Kinetic Studies : Calculate half-life (t₁/₂) in buffer solutions at 25°C .

Q. Table 4: Stability Testing Protocol

ConditionParametersMonitoring MethodReferences
Thermal (60°C)72 h, dry stateHPLC
Photolytic (UV)48 h, 365 nmTLC
Hydrolytic (pH 9)24 h, 25°CNMR

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